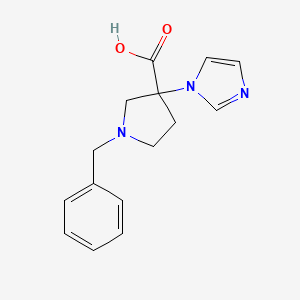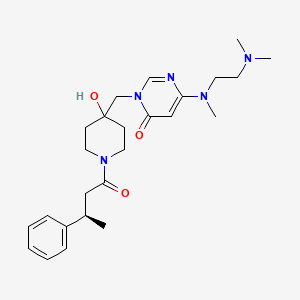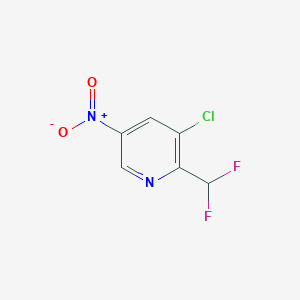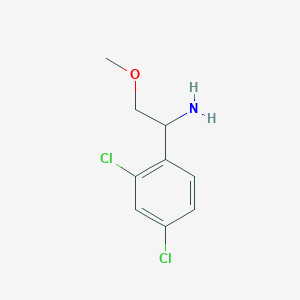
1-(2,4-Dichlorophenyl)-2-methoxyethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dichlorophenyl)-2-methoxyethanamine is an organic compound characterized by the presence of a dichlorophenyl group attached to a methoxyethanamine moiety
Métodos De Preparación
The synthesis of 1-(2,4-Dichlorophenyl)-2-methoxyethanamine typically involves the reaction of 2,4-dichlorophenylacetonitrile with methanol in the presence of a base, followed by reduction with a suitable reducing agent. Industrial production methods may involve continuous flow microreactor systems to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
1-(2,4-Dichlorophenyl)-2-methoxyethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium hydride.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds under mild conditions.
Aplicaciones Científicas De Investigación
1-(2,4-Dichlorophenyl)-2-methoxyethanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biocatalytic processes.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-methoxyethanamine involves its interaction with specific molecular targets, leading to various biochemical effects. It may act on enzymes or receptors, altering their activity and triggering downstream signaling pathways .
Comparación Con Compuestos Similares
1-(2,4-Dichlorophenyl)-2-methoxyethanamine can be compared to other similar compounds such as:
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenyl group but different functional groups and applications.
2,4-Dichlorophenylacetonitrile: A precursor in the synthesis of this compound.
2,4-Dichlorophenylhydrazine: Another compound with a dichlorophenyl group, used in different chemical reactions.
These comparisons highlight the unique properties and applications of this compound in various scientific domains.
Propiedades
Fórmula molecular |
C9H11Cl2NO |
|---|---|
Peso molecular |
220.09 g/mol |
Nombre IUPAC |
1-(2,4-dichlorophenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C9H11Cl2NO/c1-13-5-9(12)7-3-2-6(10)4-8(7)11/h2-4,9H,5,12H2,1H3 |
Clave InChI |
BGTRXQUJUNPYSD-UHFFFAOYSA-N |
SMILES canónico |
COCC(C1=C(C=C(C=C1)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


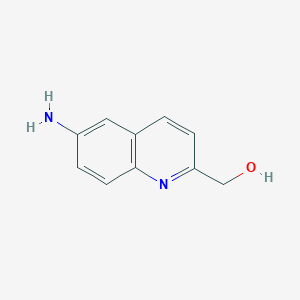
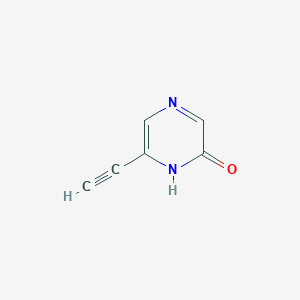
![1,3,4-Thiadiazol-2-amine, 5-[4-(1-methylethoxy)phenyl]-](/img/structure/B15223881.png)
![1',7-Dimethylspiro[indoline-3,4'-piperidine]](/img/structure/B15223883.png)
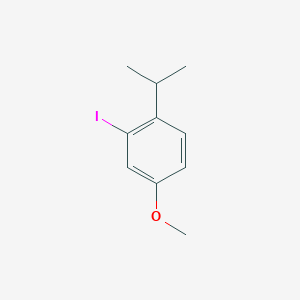
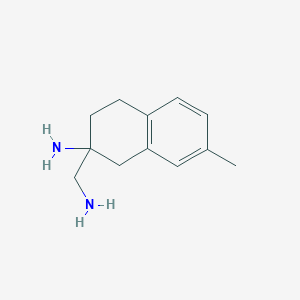
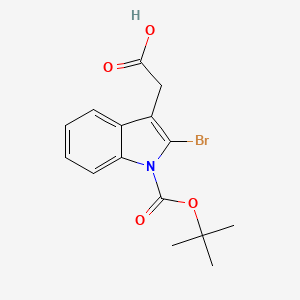
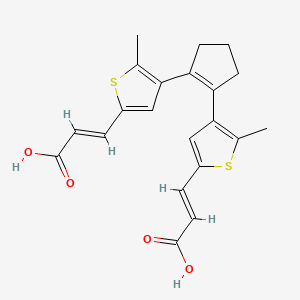
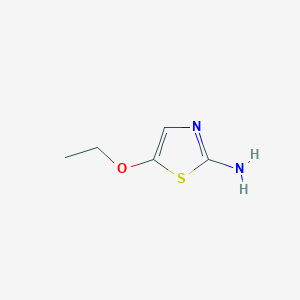
![5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6-diyl bis(4-methylbenzenesulfonate)](/img/structure/B15223909.png)

